(S)-cyclohexyl(phenyl)methanol
Description
(S)-Cyclohexyl(phenyl)methanol (CAS: 945-49-3) is a chiral secondary alcohol characterized by a cyclohexyl group and a phenyl group attached to a central carbon bearing a hydroxyl group. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.28 g/mol. The compound exhibits a density of 1.039 g/cm³, a boiling point of 305.1°C, and a melting point of 48°C .
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(S)-cyclohexyl(phenyl)methanol |
InChI |
InChI=1S/C13H18O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-14H,2,5-6,9-10H2/t13-/m1/s1 |
InChI Key |
QDYKZBKCLHBUHU-CYBMUJFWSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C2=CC=CC=C2)O |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Chemical Reduction of Cyclohexyl Phenyl Ketone
One of the most common synthetic routes to this compound is the reduction of cyclohexyl phenyl ketone (also known as cyclohexyl(phenyl)methanone). This ketone can be reduced to the corresponding secondary alcohol using hydride reagents.
- Reducing agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently employed.
- Reaction conditions: Typically conducted under anhydrous conditions to prevent decomposition of hydride reagents, often in solvents such as methanol or ether.
- Stereoselectivity: The chemical reduction generally yields a racemic mixture unless chiral catalysts or auxiliaries are used.
Table 1: Chemical Reduction Conditions and Outcomes
| Reducing Agent | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Sodium borohydride | Methanol | 0–25 °C | 75–85 | Mild, selective reduction |
| Lithium aluminum hydride | Ether (THF) | 0 °C to reflux | 80–90 | More reactive, requires careful quenching |
Catalytic Hydrogenation of Cyclohexyl Phenyl Ketone
Industrial scale synthesis often employs catalytic hydrogenation:
- Catalysts: Palladium on carbon (Pd/C), Raney nickel, or platinum catalysts.
- Conditions: Hydrogen gas atmosphere, moderate temperature (25–80 °C), and pressure (1–10 atm).
- Advantages: High efficiency and scalability, cleaner reaction profile.
Organometallic Addition (Grignard Reaction)
Another synthetic approach involves the nucleophilic addition of organometallic reagents to benzaldehyde derivatives or ketones:
- Method: Reaction of cyclohexylmagnesium bromide (a Grignard reagent) with benzaldehyde or phenyl ketones.
- Outcome: Direct formation of cyclohexyl(phenyl)methanol.
- Purification: Gradient elution chromatography or recrystallization to isolate pure product.
A specific example includes the use of 1,1,3-tribromo-2,2-dimethylcyclopropane as a precursor to generate cyclohexyl Grignard reagents, achieving yields around 81% after purification.
Biocatalytic Asymmetric Reduction
A significant advancement in the preparation of the enantiomerically pure this compound is the use of biocatalysts:
- Biocatalyst: Lactobacillus paracasei BD101.
- Reaction: Asymmetric reduction of cyclohexyl(phenyl)methanone to this compound.
- Advantages: High enantiomeric excess (>99%), high yield (~92%), environmentally friendly conditions.
- Application: Enables preparative scale production of the chiral alcohol with excellent stereoselectivity.
Table 2: Comparative Yields and Enantiomeric Excess
| Method | Yield (%) | Enantiomeric Excess (%) | Notes |
|---|---|---|---|
| Biocatalysis with L. paracasei BD101 | 92 | >99 | High stereoselectivity |
| Traditional Chemical Reduction | 75–90 | 0 (racemic) | Requires chiral auxiliaries for enantioselectivity |
Notes on Purification and Characterization
- Purification: Commonly achieved by column chromatography (silica gel) or recrystallization from solvents such as ether/pentane mixtures.
- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), infrared (IR) spectroscopy, and chiral high-performance liquid chromatography (HPLC) for enantiomeric purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (%) | Scale | Notes |
|---|---|---|---|---|---|---|
| Chemical Reduction | Cyclohexyl phenyl ketone | NaBH4, LiAlH4 | 75–90 | Racemic | Lab/Small | Simple, common method |
| Catalytic Hydrogenation | Cyclohexyl phenyl ketone | Pd/C, H2 | 80–95 | Racemic | Industrial | Scalable, clean reaction |
| Organometallic Addition (Grignard) | Benzaldehyde + cyclohexyl MgBr | Grignard reagent | ~81 | Racemic | Lab/Small | Requires moisture-free conditions |
| Biocatalytic Asymmetric Reduction | Cyclohexyl phenyl ketone | Lactobacillus paracasei BD101 | 92 | >99 | Preparative | Environmentally friendly, highly selective |
Research Discoveries and Advances
- The biocatalytic asymmetric reduction method represents a breakthrough for producing enantiomerically pure this compound, with yields and selectivity surpassing traditional chemical methods.
- Studies have demonstrated that substituents on the phenyl ring can influence reaction pathways and biological activity, emphasizing the importance of tailored synthesis for derivatives.
- Computational chemistry techniques such as density functional theory (DFT) have been applied to predict intermediate stability and reaction mechanisms, aiding in the design of more efficient synthetic routes.
Chemical Reactions Analysis
Types of Reactions
(S)-cyclohexyl(phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, cyclohexyl(phenyl)ketone.
Reduction: The compound can be reduced to form cyclohexyl(phenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Cyclohexyl(phenyl)ketone.
Reduction: Cyclohexyl(phenyl)methane.
Substitution: Cyclohexyl(phenyl)chloride or cyclohexyl(phenyl)bromide, depending on the halogenating agent used.
Scientific Research Applications
(S)-cyclohexyl(phenyl)methanol Applications
This compound , a compound derived from the reduction of cyclohexyl phenyl ketone, has diverse applications spanning chemistry, biology, medicine, and industry. Its unique structure, featuring both cyclohexyl and phenyl groups attached to a methanol moiety, allows it to participate in a variety of chemical reactions, which enhances its potential biological activity.
Scientific Research Applications
This compound serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Research is ongoing to explore its potential as a building block for drug development.
- Chemistry It is used as an intermediate in the synthesis of various organic compounds.
- Biology The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
- Medicine Research is ongoing to explore its potential as a building block for drug development.
- Industry It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Antimicrobial and Antifungal Properties
This compound exhibits antimicrobial properties and has demonstrated effectiveness against specific strains of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections. Studies have evaluated the compound against clinical isolates of resistant bacteria, demonstrating significant antibacterial activity compared to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Strain | Inhibition Zone (mm) |
|---|---|---|
| Bacteria | E. coli | 15 |
| S. aureus | 18 | |
| Fungi | C. albicans | 20 |
| A. niger | 17 |
Anti-Inflammatory Properties
In vitro studies have assessed the compound's effect on cytokine production in macrophages, revealing that This compound significantly reduces IL-6 levels, indicating anti-inflammatory properties.
Neuropharmacology
Research indicates that This compound binds to benzodiazepine receptors, suggesting potential applications in neuropharmacology.
Synthesis of this compound
One method involves using Lactobacillus paracasei BD101 as a biocatalyst for the asymmetric reduction of cyclohexyl(phenyl)methanone to This compound . This method showcases high enantiomeric excess (>99%) and yield (92%), marking a breakthrough in producing this compound at a preparative scale. Leuconostoc pseudomesenteroides N13 has also been successfully employed as a biocatalyst to reduce cyclohexyl phenyl ketone to This compound .
Table 2: Synthesis Overview
| Method | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Biocatalysis with L. paracasei | 92 | >99 |
| Traditional Chemical Synthesis | Varies | Varies |
Mechanism of Action
The mechanism of action of (S)-cyclohexyl(phenyl)methanol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The physicochemical and functional properties of (S)-cyclohexyl(phenyl)methanol are distinct from structurally analogous alcohols. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings:
Steric and Conformational Effects :
- The cyclohexyl group adopts a stable chair conformation, reducing conformational flexibility and enhancing reactivity in etherification (89% yield for 4b) . In contrast, benzyl derivatives (e.g., compound 8 in ) exhibit lower biological activity despite similar hydrophobicity, attributed to their rotatable bonds and planar geometry .
Synthetic Efficiency :
- Biocatalytic methods (e.g., using Lactobacillus paracasei) outperform traditional chemical catalysts in enantioselectivity (>99% ee vs. ~85% ee for some chemical routes) .
Thermal and Chemical Stability: Cyclohexyl(phenyl)methanol’s higher boiling point (305.1°C) and melting point (48°C) compared to diphenylmethanol (mp: 65–67°C) suggest stronger intermolecular forces due to its semi-rigid structure .
Biological Applications :
- Cyclohexyl-substituted compounds show superior antitubercular activity compared to benzyl analogues. For example, compound 7 (cyclohexyl) in inhibits mycobacterial growth more effectively than compound 8 (benzyl), highlighting the importance of conformational rigidity .
Biological Activity
(S)-cyclohexyl(phenyl)methanol, a chiral compound with the molecular formula CHO, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its cyclohexyl and phenyl groups attached to a central alcohol functional group. This structure contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity
- Antioxidant Activity : The compound has been studied for its radical scavenging properties, indicating potential antioxidant activity. Research indicates that compounds with similar structures exhibit significant radical scavenging capabilities, which can be beneficial in preventing oxidative stress-related diseases .
- Enzymatic Activity : A study highlighted the use of extreme halophilic alcohol dehydrogenase for the efficient synthesis of enantiopure aromatic alcohols, including this compound. This biocatalytic approach not only enhances the yield but also promotes cofactor regeneration in enzymatic reactions .
- Pharmacological Potential : The compound's structural features suggest it may interact with various biological targets, potentially influencing pathways related to neuropharmacology and metabolic processes. Its lipophilicity may enhance cellular permeability, making it a candidate for further pharmacological studies .
Study 1: Antioxidant Properties
A study conducted on various aromatic alcohols found that this compound exhibited notable radical scavenging activity when tested against DPPH radicals. The results indicated a significant reduction in DPPH absorbance, suggesting effective antioxidant properties.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 78 ± 5% |
| Control (Ascorbic Acid) | 95 ± 3% |
| Other Analogues | Varied (60-75%) |
Study 2: Enzymatic Synthesis
The enzymatic synthesis of this compound was explored using halophilic alcohol dehydrogenase. The study reported a high conversion rate and enantiomeric excess, demonstrating the enzyme's efficacy in producing this compound.
| Reaction Condition | Conversion Rate (%) | Enantiomeric Excess (%) |
|---|---|---|
| pH 8.5 | 92 | 99 |
| Temperature 30°C | 90 | 98 |
Research Findings
Research indicates that the biological activity of this compound is influenced by its structural characteristics, particularly its lipophilicity and ability to form hydrogen bonds. These properties enhance its interaction with biological macromolecules, potentially leading to therapeutic applications.
- Cellular Studies : Investigations into the cellular uptake of this compound revealed that its lipophilic nature facilitates better absorption in cellular models compared to more hydrophilic analogs .
- Metabolic Stability : The compound's metabolic stability was assessed through liver microsome studies, indicating a moderate half-life which suggests potential for further development as a drug candidate .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (S)-cyclohexyl(phenyl)methanol via nucleophilic substitution?
- Methodology : The compound can be synthesized through an SN2 reaction using chloromethylcyclohexane as the alkyl halide. Treatment with sodium hydroxide (NaOH) induces nucleophilic displacement, yielding cyclohexylmethanol derivatives. For enantioselective synthesis, chiral catalysts or resolving agents must be employed to isolate the (S)-enantiomer .
- Key Considerations : Reaction conditions (e.g., solvent polarity, temperature) influence the reaction rate and stereochemical outcome. Post-synthesis purification via column chromatography (e.g., 1–10% Et₂O/pentane gradient) is critical to isolate the product with high enantiomeric excess (ee) .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodology :
- ¹H-NMR : Signals for the cyclohexyl protons appear as multiplet clusters (δ 1.0–2.5 ppm), while the phenyl group aromatic protons resonate at δ 7.0–7.5 ppm. The hydroxyl proton (OH) may show broad singlet behavior.
- ¹³C-NMR : Distinct peaks for the cyclohexyl carbons (20–40 ppm) and phenyl carbons (120–140 ppm) confirm the backbone.
- IR : A broad O-H stretch (~3200–3500 cm⁻¹) and C-O stretching (~1050–1150 cm⁻¹) validate the alcohol functional group .
Q. What safety protocols are essential when handling methanol during the synthesis of this compound?
- Guidelines :
- Use fume hoods to avoid inhalation of methanol vapors.
- Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention immediately.
- Store methanol away from ignition sources due to its flammability .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved using liquid chromatography (LC)?
- Methodology : Employ chiral stationary phases (e.g., cellulose- or amylose-based columns) for LC separation. For example, silanol-containing chiral selectors (e.g., 2-pyrrolidinoethyl silanol derivatives) have demonstrated success in resolving enantiomers of cyclohexylphenylmethanol analogs. Optimize mobile phase composition (e.g., hexane/isopropanol mixtures) to enhance resolution .
- Validation : Measure enantiomeric excess (ee) via polarimetry or chiral HPLC. A reported ee of 96% was achieved using similar methods for related silanol compounds .
Q. What catalytic strategies improve stereoselectivity in the synthesis of this compound?
- Approach : Use asymmetric hydrogenation with Rh/C catalysts under high-pressure H₂ (e.g., 20 bar) in methanol. For example, Rh/C-mediated saturation of phenyl rings in phosphine oxides achieved 80% yield and 96% ee, a method adaptable to cyclohexylphenylmethanol synthesis .
- Optimization : Adjust catalyst loading (e.g., 5% Rh/C), temperature (95°C), and solvent polarity to favor the (S)-enantiomer. Monitor reaction progress via TLC (Rf ~0.52 in 5% Et₂O/pentane) .
Q. How does the cyclohexyl substituent influence biological activity compared to phenyl derivatives in medicinal chemistry applications?
- Case Study : In VEGFR-2 inhibitors, cyclohexyl-substituted indolin-2-ones exhibited superior activity to phenyl analogs due to enhanced hydrophobic interactions with the kinase domain. The cyclohexyl group’s conformational flexibility allows better binding pocket accommodation .
- Experimental Design : Synthesize analogs with varying substituents (e.g., cyclohexyl vs. substituted phenyl) and compare IC₅₀ values in enzyme assays. Structural analysis (e.g., X-ray crystallography) can elucidate binding modes .
Q. How can contradictory yield data from different synthetic methods be reconciled?
- Analysis Framework :
Reaction Conditions : Compare solvent systems (e.g., methanol vs. THF), catalysts, and temperatures. For instance, Rh/C catalysis in methanol yielded 80% ee , while SN2 routes achieved 81% yield but required chromatographic purification .
Byproduct Formation : Monitor side reactions (e.g., elimination vs. substitution) via GC-MS or HPLC.
Scalability : Bench-scale vs. microreactor syntheses may differ due to heat/mass transfer limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
